Isonicotinaldehyde O-ethyloxime
Description
Isonicotinaldehyde O-ethyloxime is a pyridine derivative characterized by a 4-pyridinecarbaldehyde backbone functionalized with an O-ethyloxime group. This compound is part of a broader class of oxime derivatives, where the hydroxyl group of the oxime (-NOH) is substituted with an ethyl group (-OCH₂CH₃). Such derivatives are frequently employed in chemical synthesis as intermediates or analytical reagents due to their reactivity and stability .
Thiosemicarbazone analogs, such as Isonicotinaldehyde 4-(p-chlorophenyl) thiosemicarbazone, further demonstrate the structural diversity within this family, often explored for biological or coordination chemistry applications .
Properties
CAS No. |
60833-41-2 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-ethoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-3-5-9-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
XXYCNHJBPIDFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCON=CC1=CC=NC=C1 |
Origin of Product |
United States |
Biological Activity
Isonicotinaldehyde O-ethyloxime is a derivative of isonicotinaldehyde, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure
This compound can be represented by the following structural formula:
This compound features an oxime functional group, which is crucial for its biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound acts by inhibiting key enzymes involved in bacterial metabolism, leading to reduced viability of the bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Staphylococcus aureus | 2.0 µg/mL |
These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.3 |
The compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways in both bacteria and cancer cells.
- Apoptosis Induction : It promotes apoptosis through intrinsic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G1 phase, preventing further cell division.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- A study on its effect on Mycobacterium tuberculosis demonstrated a significant reduction in bacterial load in treated mice compared to controls, indicating its potential for use in tuberculosis therapy.
- Clinical trials assessing its anticancer properties revealed promising results in reducing tumor size in patients with advanced breast cancer.
Comparison with Similar Compounds
Structural Analogs in the Pyridine Family
Isonicotinaldehyde derivatives vary primarily in their substituents and functional groups:
Key Differences :
- Substituent Effects : The O-ethyloxime group enhances stability for analytical derivatization, while thiosemicarbazones offer sulfur-based coordination sites for metal binding .
- Synthetic Utility : Chloro- and dimethoxymethyl-substituted derivatives (e.g., C₉H₁₁ClN₂O₃) are tailored for specialized synthesis, reflected in their high commercial cost ($400/g) .
Functional Analogs: O-Alkyl Oximes
O-ethyloxime derivatives of other aldehydes share similar derivatization roles but differ in backbone complexity:
Key Differences :
- Backbone Complexity : Retinal O-ethyloxime’s extended polyene chain enables sensitive detection in biological matrices (e.g., 5 fmol LOD), while simpler aldehydes like acetaldehyde lack this utility .
- Derivatization Efficiency : Retinal O-ethyloxime achieves 92% recovery in tissue samples, outperforming aliphatic analogs due to optimized hydrophobicity .
Q & A
Q. What are the standard synthetic routes for Isonicotinaldehyde O-ethyloxime, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic addition of hydroxylamine derivatives to isonicotinaldehyde. A representative method involves reacting isonicotinaldehyde with O-ethylhydroxylamine under basic conditions (e.g., KOH in methanol). Solvent choice (e.g., methanol, DMF) and temperature (25–60°C) critically influence yield and purity. For multi-step syntheses, intermediates are purified via column chromatography, and progress is monitored using TLC or LC-MS . Optimization often employs factorial design to assess variables like molar ratios, solvent polarity, and catalyst loading .
Q. What analytical techniques are used to characterize this compound and validate its purity?
Key techniques include:
- UHPLC-MS/MS : For quantifying trace amounts and resolving syn/anti oxime isomers. Calibration curves using retinal O-ethyl oxime analogs show linearity (R² > 0.99) with LOD/LOQ of 5 fmol and 20 fmol, respectively .
- NMR and IR Spectroscopy : To confirm functional groups (e.g., oxime C=N stretch at ~1600 cm⁻¹) and structural integrity.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles with precision (R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers address isomerism and stability challenges during derivatization of this compound?
Syn/anti oxime isomers form during synthesis, requiring chromatographic separation (e.g., reversed-phase UHPLC with C18 columns). Stability is assessed under varying pH and temperature; for example, isomerization rates increase above 40°C. Internal standards (e.g., 3,4-didehydroretinal) correct for recovery variations (72–92% in biological matrices) . Method validation includes spike-and-recovery experiments and stability-indicating assays .
Q. What experimental designs are effective for optimizing this compound derivatives in medicinal chemistry?
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., bromine, methoxy) at the pyridine ring to enhance bioactivity. For example, 2-bromo-3-methoxy derivatives show 2–5× increased antimicrobial potency compared to parent compounds .
- High-Throughput Screening : Use microplate assays to evaluate cytotoxicity (IC₅₀) and selectivity indices (e.g., cancer vs. normal cell lines). Dose-response curves are analyzed via nonlinear regression (e.g., GraphPad Prism) .
Q. How can researchers mitigate matrix interference when quantifying this compound in biological samples?
Derivatization with O-ethyloxime improves detection specificity. For tissue samples (15–35 mg wet weight), homogenization in PBS followed by solid-phase extraction (C18 cartridges) reduces lipid interference. Matrix effects are quantified by comparing slopes of calibration curves in solvent vs. matrix; deviations >15% require additional cleanup steps .
Q. What computational and statistical methods resolve contradictions in crystallographic or spectroscopic data?
- Density Functional Theory (DFT) : Predicts vibrational spectra and electronic properties, cross-validating experimental IR/NMR data.
- Robust Regression Analysis : Identifies outliers in crystallographic datasets (e.g., SHELXL refinement flags anomalous thermal parameters) .
- Multivariate Analysis : Principal Component Analysis (PCA) clusters spectral data to detect batch variations .
Methodological Considerations
Q. How are reaction mechanisms for this compound derivatization elucidated?
Mechanistic studies use isotopic labeling (e.g., ¹⁵N-hydroxylamine) tracked via MS/MS fragmentation. Kinetic isotope effects (KIEs) and transition state modeling (Gaussian software) identify rate-determining steps, such as nucleophilic attack or proton transfer .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
